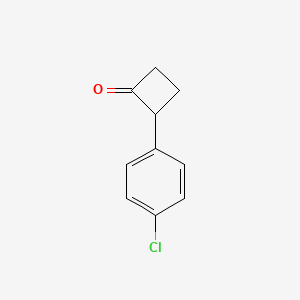

2-(4-chlorophenyl)cyclobutan-1-one

概要

説明

2-(4-chlorophenyl)cyclobutan-1-one is an organic compound featuring a cyclobutanone ring substituted with a 4-chlorophenyl group

準備方法

Synthetic Routes and Reaction Conditions

One common method for synthesizing cyclobutanones, including 2-(4-chlorophenyl)cyclobutan-1-one, is through the [2 + 2] cycloaddition reaction. This reaction involves the combination of an alkene with a ketene or keteniminium salt under UV light or other catalytic conditions . Another method involves the dialkylation of 1,3-dithiane with 1-bromo-3-chloropropane, followed by deprotection to the ketone using mercuric chloride and cadmium carbonate .

Industrial Production Methods

Industrial production of cyclobutanones often relies on scalable and efficient synthetic routes. The [2 + 2] cycloaddition reaction is favored due to its robustness and applicability in large-scale synthesis . Additionally, advancements in catalytic processes have enabled more efficient production of these compounds.

化学反応の分析

Types of Reactions

2-(4-chlorophenyl)cyclobutan-1-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The 4-chlorophenyl group can undergo substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted phenyl derivatives.

科学的研究の応用

Chemical Synthesis and Applications

Building Block in Organic Synthesis

- 2-(4-chlorophenyl)cyclobutan-1-one serves as a crucial intermediate in the synthesis of more complex organic molecules. Its cyclobutane ring structure allows for diverse reactions, making it a valuable building block for chemists aiming to create novel compounds.

Synthetic Routes

- The synthesis of this compound typically involves cycloaddition reactions. For example, a common method includes the [2+2] cycloaddition of dichloroketene with 4-chlorostyrene under controlled conditions, often in an inert atmosphere to prevent side reactions. The reaction mixture is usually heated to promote cycloaddition, followed by purification techniques such as recrystallization or chromatography.

Biological Applications

Antimicrobial Properties

- Research indicates that this compound exhibits significant antimicrobial activity. In particular, derivatives have shown effectiveness against various Gram-positive bacteria, attributed to their ability to disrupt bacterial cell wall synthesis.

Antitumor Activity

- In vitro studies have demonstrated that this compound can inhibit the growth of several cancer cell lines. Mechanisms include apoptosis induction and cell cycle arrest, making it a candidate for further exploration in cancer therapeutics.

Case Study: Antitumor Efficacy

- A study involving derivatives of this compound revealed cytotoxic effects against breast and renal cancer cells. The research highlighted the compound's potential as a lead for developing new anticancer drugs.

Pharmaceutical Development

Drug Development Potential

- The unique chemical structure of this compound suggests potential therapeutic applications. Its derivatives are being explored as lead compounds for new drugs targeting various diseases, including cancer and infections.

Mechanism of Action

- The mechanism of action involves interaction with molecular targets within biological systems. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, inhibiting their activity and disrupting essential cellular processes.

作用機序

The mechanism of action of 2-(4-chlorophenyl)cyclobutan-1-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

類似化合物との比較

Similar Compounds

Cyclobutanone: The parent compound without the 4-chlorophenyl group.

2-Phenylcyclobutanone: Similar structure but with a phenyl group instead of a 4-chlorophenyl group.

2-(4-Methylphenyl)cyclobutanone: Similar structure but with a 4-methylphenyl group.

Uniqueness

2-(4-chlorophenyl)cyclobutan-1-one is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and physical properties.

生物活性

2-(4-Chlorophenyl)cyclobutan-1-one is a cyclobutane derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound's unique structure allows it to interact with various biological targets, leading to significant implications in drug development, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound exhibits distinct chemical reactivity due to the presence of the 4-chlorophenyl group. The compound can undergo various reactions such as oxidation, reduction, and nucleophilic substitution, which facilitate its use as a building block in organic synthesis and medicinal chemistry .

The mechanism of action involves the compound's interaction with specific molecular targets within biological systems. It is hypothesized that this compound can form covalent bonds with nucleophilic sites on proteins and enzymes, inhibiting their activity and disrupting essential cellular processes . This characteristic is particularly relevant for its antimicrobial and anticancer effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In vitro assays demonstrated its effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate significant potency:

| Compound | MIC (µM) against Staphylococcus aureus | MIC (µM) against Escherichia coli |

|---|---|---|

| This compound | 6.3 | 7.8 |

These results suggest that the compound could serve as a lead in developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has also been investigated. In cell line studies, it exhibited cytotoxic effects against several cancer types, including breast and lung cancer cells. The following table summarizes its cytotoxicity profile:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12.5 |

| A549 (Lung Cancer) | 15.0 |

| HeLa (Cervical Cancer) | 10.0 |

The compound's selectivity index indicates a favorable therapeutic window, making it a promising candidate for further development in cancer therapy .

Study on Antimicrobial Efficacy

In a recent study published in Molecules, researchers evaluated the antimicrobial efficacy of various cyclobutane derivatives, including this compound. The study found that this compound exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria, establishing its potential as an effective treatment option .

Investigation into Anticancer Properties

A comprehensive investigation into the anticancer properties of this compound revealed its ability to induce apoptosis in cancer cells. The study utilized flow cytometry to assess cell cycle distribution and apoptosis markers, confirming that the compound effectively triggers programmed cell death in malignant cells .

特性

IUPAC Name |

2-(4-chlorophenyl)cyclobutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO/c11-8-3-1-7(2-4-8)9-5-6-10(9)12/h1-4,9H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTFRILQDTLDKHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C1C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。